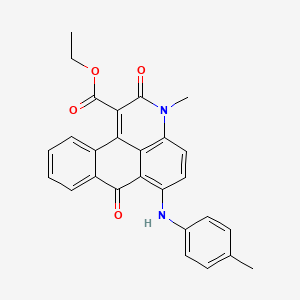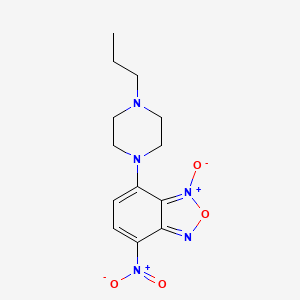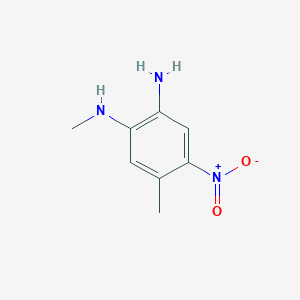
N1,5-Dimethyl-4-nitro-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,5-Dimethyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C8H11N3O2 It is a derivative of benzenediamine, characterized by the presence of nitro and methyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,5-Dimethyl-4-nitro-1,2-benzenediamine can be synthesized through several methods. One common approach involves the nitration of N1,5-dimethyl-1,2-benzenediamine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the rate of nitration and prevent over-nitration.
Another method involves the reduction of this compound from its corresponding dinitro compound. This reduction can be achieved using reducing agents such as iron powder and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N1,5-Dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: N1,5-Dimethyl-1,2-benzenediamine.
Oxidation: N1,5-Dimethyl-4-nitroso-1,2-benzenediamine.
Substitution: Various substituted benzenediamine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N1,5-Dimethyl-4-nitro-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,5-Dimethyl-4-nitro-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a valuable tool for studying oxidative stress and related cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N1,5-Dimethyl-1,2-benzenediamine: Lacks the nitro group, making it less reactive in redox reactions.
N1-Methyl-4-nitro-1,2-benzenediamine: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: Different positioning of the nitro and amino groups, leading to different reactivity and applications.
Uniqueness
N1,5-Dimethyl-4-nitro-1,2-benzenediamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-N,4-dimethyl-5-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,9H2,1-2H3 |
Clave InChI |
UYOLANRVJWPGFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


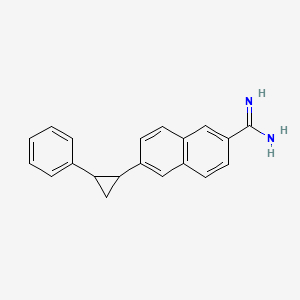

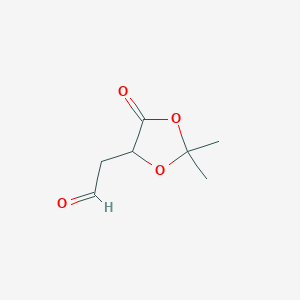
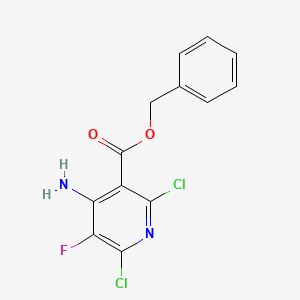
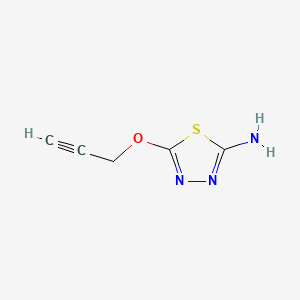
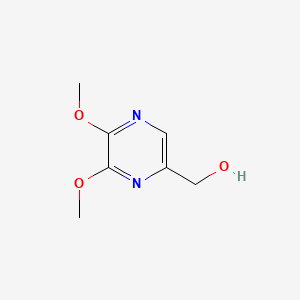
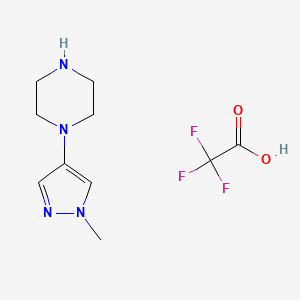

![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
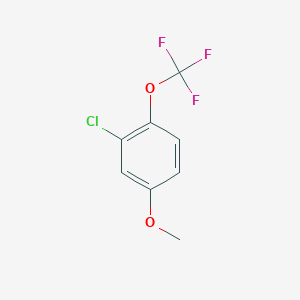

![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)
